molecular formula C21H22ClN7OS B10913760 2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide

2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide

Cat. No.: B10913760
M. Wt: 456.0 g/mol
InChI Key: GPSHRZBCFCWCTD-WYMPLXKRSA-N
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Description

2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a pyridyl group, and a chlorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorinated Aniline Moiety: This step involves the reaction of the triazole intermediate with 4-chloroaniline under controlled conditions.

    Attachment of the Pyridyl Group: This is usually done through a condensation reaction with a pyridyl aldehyde or ketone.

    Final Assembly: The final product is obtained by coupling the intermediate compounds through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and pyridyl groups.

    Reduction: Reduction reactions can target the triazole ring and the hydrazide moiety.

    Substitution: The chlorinated aniline moiety is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced triazole derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridyl group are key functional groups that facilitate binding to these targets. The mechanism often involves inhibition of enzyme activity or modulation of receptor function, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-ALLYL-5-[(4-METHOXYANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-({4-ALLYL-5-[(4-FLUOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The presence of the chlorinated aniline moiety and the specific arrangement of functional groups make 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE unique

Properties

Molecular Formula

C21H22ClN7OS

Molecular Weight

456.0 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C21H22ClN7OS/c1-3-11-29-19(13-23-17-9-7-16(22)8-10-17)26-28-21(29)31-14-20(30)27-24-12-18-6-4-5-15(2)25-18/h3-10,12,23H,1,11,13-14H2,2H3,(H,27,30)/b24-12+

InChI Key

GPSHRZBCFCWCTD-WYMPLXKRSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NC(=CC=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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